3-(2-Methylquinolin-4-ylamino)phenol
Description
3-(2-Methylquinolin-4-ylamino)phenol is a quinoline derivative characterized by a 2-methylquinoline core linked to a phenol group via an amino bridge at the 4-position of the quinoline ring. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves condensation reactions between substituted quinolines and aminophenols, as demonstrated in analogous compounds .
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-[(2-methylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C16H14N2O/c1-11-9-16(14-7-2-3-8-15(14)17-11)18-12-5-4-6-13(19)10-12/h2-10,19H,1H3,(H,17,18) |
InChI Key |
OLVAXNKVWYWHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Analogues :
4-(Hydroxyphenylamino)-2-methylquinolines: Synthesized by Avetisyan et al. (2007), these compounds feature hydroxy-phenylamino substituents at the quinoline 4-position. Modifications at the 6- and 8-positions of the quinoline ring influence fluorescence and solubility .
2-(2-Methylquinolin-4-ylamino)-N-phenyl acetamide: This acetamide derivative, studied for antileishmanial activity, shares the 2-methylquinolin-4-ylamino motif but replaces the phenol group with an N-phenyl acetamide chain, altering its ADME profile .
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one: A chalcone-quinoline hybrid with a 2-methylquinoline core, this compound exhibits π-π interactions in its crystal structure, which are absent in the phenol-containing target compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- The phenol group in the target compound improves solubility compared to acetamide derivatives but may reduce membrane permeability .
- π-π interactions observed in chalcone-quinoline hybrids (e.g., centroid distances of 3.428 Å ) are absent in the target compound due to its lack of extended conjugated systems.
Antimicrobial and Antiparasitic Effects :
- The acetamide derivative 2-(2-Methylquinolin-4-ylamino)-N-phenyl acetamide shows potent antileishmanial activity (IC₅₀ < 10 µM) but moderate metabolic stability in liver microsomes .
- Chalcone-quinoline hybrids exhibit broad-spectrum antimicrobial activity, suggesting that the quinoline scaffold enhances bioactivity. However, the target compound’s phenol group may confer distinct mechanisms, such as hydrogen bonding with biological targets .
Fluorescence Properties :
- 4-(Hydroxyphenylamino)-2-methylquinolines display strong fluorescence (λem = 450–500 nm), which is modulated by substituents on the quinoline ring. The target compound’s fluorescence is likely similar but requires experimental validation .
Pharmacokinetic Considerations
- Metabolism: Rat liver microsome studies for the acetamide derivative show moderate CYP450-mediated oxidation . The phenol group in the target compound may undergo glucuronidation, altering its metabolic pathway.
- Permeability: The acetamide derivative’s low solubility limits its Caco-2 permeability (Papp < 1 × 10⁻⁶ cm/s), whereas the phenol derivative’s higher solubility could improve absorption .
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